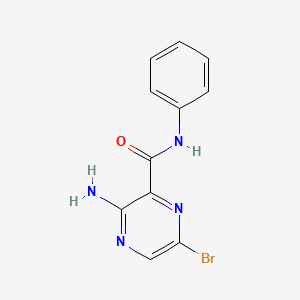
3-amino-6-bromo-N-phenylpyrazine-2-carboxamide
Overview
Description
3-amino-6-bromo-N-phenylpyrazine-2-carboxamide is a chemical compound with the molecular formula C11H9BrN4O . It is used for research purposes.
Synthesis Analysis
The synthesis of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide involves a mixture of 3-amino-6-bromo-pyrazine-2-carboxylic acid, l,l’-carbonyldiimidazole, DIPEA, and DMAP combined in DMSO and stirred for 30 min. Aniline is then added and the resulting solution stirred at ambient temperature for 18 hours .Molecular Structure Analysis
The molecular structure of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide is characterized by the presence of a pyrazine ring substituted with amino, bromo, and carboxamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide include a molecular weight of 293.119 Da, a monoisotopic mass of 291.995972 Da, and a chemical formula of C11H9BrN4O . It has a complexity of 165 and a topological polar surface area of 94.9 Ų .Scientific Research Applications
Synthesis of Pteridines and Pyrazines
- Pteridine and Pyrazine Derivatives : The compound 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide has been utilized in the synthesis of various pteridine and pyrazine derivatives. In a study, 2-aminopyrazine-3-carboxamide and its derivatives were converted into pteridin-4-one and its various derivatives through several methods, including heating with ortho esters, amides, acid anhydrides, and amidines. These methods highlight the versatility of pyrazine derivatives in synthesizing structurally diverse pteridines (Albert, 1979).
Synthesis of Imidazopyrazolopyrimidines and Pyrazolopyrimidopyrimidines
- Imidazopyrazolopyrimidines and Pyrazolopyrimidopyrimidines : Another study focused on synthesizing imidazopyrazolopyrimidines and pyrazolopyrimidopyrimidines from 3-amino-2-phenylpyrazole-4-carboxamide. These compounds were obtained through various reactions, including chloroacylation, nucleophilic substitution, and Mannich reactions. This study showcases the application of pyrazine derivatives in synthesizing complex heterocyclic compounds (El-Khawaga et al., 2009).
Synthesis of Systemic Fungicides
- Systemic Fungicides : Pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, were synthesized using N-phenyl-3(5)-amino-5(3)-methylpyrazole-4-carboxamide. This study demonstrates the potential of pyrazine derivatives in developing novel fungicides with high efficacy (Huppatz, 1985).
Anti-infective Evaluation
- Anti-infective Properties : A series of novel 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their anti-infective properties. This study highlights the application of pyrazine derivatives in the development of new antimicrobial agents (Zítko et al., 2018).
Enaminoketones Studies
- Enaminoketones and Pteridine Derivatives : N-substituted 3-amino-2-cyclohexen-1-ones were prepared, demonstrating the utility of pyrazine derivatives in the synthesis of enaminoketones and related pteridine compounds. This research expands the scope of pyrazine derivatives in synthesizing various biologically active molecules (Jirkovsky, 1974).
Synthesis of Pyrazolo[3,4-d]pyrimidine Ribonucleosides
- Pyrazolo[3,4-d]pyrimidine Ribonucleosides : The synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides and their biological activity were explored. This study underscores the potential of pyrazine derivatives in the development of novel nucleoside analogues (Petrie et al., 1985).
properties
IUPAC Name |
3-amino-6-bromo-N-phenylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O/c12-8-6-14-10(13)9(16-8)11(17)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCAMIUFQVHBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-bromo-N-phenylpyrazine-2-carboxamide | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2385482.png)
![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)
![2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2385486.png)
![Tert-butyl 5-[methyl(prop-2-enoyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2385488.png)
![Tert-butyl N-[[4-(prop-2-enoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2385489.png)
![Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2385490.png)
![1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2385491.png)

![(5,6-Dichloropyridin-3-yl)-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)methanone](/img/structure/B2385497.png)


![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride](/img/structure/B2385502.png)

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2385505.png)